molecular formula C36H39FN4O5 B586872 Iloperidone Dimer Impurity CAS No. 1375651-23-2

Iloperidone Dimer Impurity

Número de catálogo B586872
Número CAS: 1375651-23-2
Peso molecular: 626.729
Clave InChI: RUNPLXZHXLMWFP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Iloperidone Dimer Impurity is a compound related to Iloperidone, an antipsychotic medication . It has a molecular formula of C36H39FN4O5 .


Synthesis Analysis

The synthesis of Iloperidone and its impurities, including the dimer impurity, involves several processes . The process includes the identification of five closely related substances (unknown impurities) and four process-related (known impurities) substances . The impurities were identified during the development of laboratory processes and pilot scale preparation of Iloperidone .


Molecular Structure Analysis

The Iloperidone Dimer Impurity molecule contains a total of 91 bonds . There are 52 non-H bonds, 27 multiple bonds, 10 rotatable bonds, 1 double bond, 26 aromatic bonds, 2 five-membered rings, 5 six-membered rings, 2 nine-membered rings, 1 aromatic ketone, 1 aliphatic tertiary amine, and 1 aromatic tertiary amine .


Physical And Chemical Properties Analysis

Iloperidone Dimer Impurity has a molecular weight of 626.72 . More detailed physical and chemical properties are not explicitly mentioned in the available literature.

Aplicaciones Científicas De Investigación

Pharmaceutical Analysis and Quality Control

The application of Ultra Performance Liquid Chromatography (UPLC) in the pharmaceutical industry is crucial for the quantitative determination of Iloperidone and its impurities. A specific, sensitive, and precise reverse-phase UPLC method has been developed to determine Iloperidone, its related compounds, and degradation products in both bulk and dosage forms . This method offers substantial improvements in chromatographic resolution, speed, and sensitivity compared to conventional HPLC techniques, utilizing sub-2 mm particles for the stationary phase .

Stability-Indicating Method Development

Iloperidone Dimer Impurity plays a significant role in stability-indicating method development. The impurity can be used to demonstrate the stability-indicating capability of analytical methods. For instance, a UPLC method has been validated to withstand forced degradation under acidic, alkaline, oxidative, photolytic, and thermal conditions . This ensures that the method is robust and reliable for long-term pharmaceutical use.

Degradation Product Analysis

Understanding the degradation products of pharmaceutical compounds is essential for drug safety and efficacy. Iloperidone Dimer Impurity is analyzed to identify degradation products that may form under various conditions. The UPLC method mentioned earlier is applied successfully for this purpose, ensuring that any degradation does not compromise the drug’s quality .

Method Validation According to ICH Guidelines

The International Conference on Harmonization (ICH) guidelines are the gold standard for pharmaceutical method validation. The UPLC method for Iloperidone and its impurities, including the dimer impurity, has been validated according to these guidelines. This includes assessments of specificity, limit of detection, limit of quantification, linearity, accuracy, precision, ruggedness, and robustness .

Comparison with Conventional HPLC

The UPLC method for analyzing Iloperidone Dimer Impurity is compared with conventional High-Performance Liquid Chromatography (HPLC). The comparison focuses on analysis time, efficiency, and sensitivity, highlighting the advantages of UPLC over traditional methods .

Drug Substance and Drug Product Quality Control

The validated UPLC method is employed for the quality control of both drug substances and drug products containing Iloperidone. This includes the routine testing of pharmaceutical products to ensure they meet the required purity, potency, and quality standards .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of Iloperidone Dimer Impurity can be achieved through a convergent synthesis approach.", "Starting Materials": [ "Iloperidone", "4-Piperidone", "Sodium borohydride", "Benzaldehyde", "Acetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of intermediate A", "Iloperidone is reacted with 4-piperidone in ethanol in the presence of sodium borohydride to produce intermediate A", "Step 2: Synthesis of intermediate B", "Benzaldehyde is reacted with intermediate A in ethanol in the presence of acetic acid to produce intermediate B", "Step 3: Synthesis of Iloperidone Dimer Impurity", "Intermediate B is reacted with sodium acetate in ethanol in the presence of hydrochloric acid and sodium hydroxide to produce Iloperidone Dimer Impurity" ] }

Número CAS

1375651-23-2

Fórmula molecular

C36H39FN4O5

Peso molecular

626.729

Nombre IUPAC

1-[4-[3-[4-[6-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-1,2-benzoxazol-3-yl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone

InChI

InChI=1S/C36H39FN4O5/c1-23(42)26-4-9-31(34(20-26)43-2)44-19-3-14-40-15-10-24(11-16-40)35-30-8-6-28(22-33(30)46-39-35)41-17-12-25(13-18-41)36-29-7-5-27(37)21-32(29)45-38-36/h4-9,20-22,24-25H,3,10-19H2,1-2H3

Clave InChI

RUNPLXZHXLMWFP-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)N5CCC(CC5)C6=NOC7=C6C=CC(=C7)F)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.